molecular formula C18H13F3N4OS B5320665 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5320665
M. Wt: 390.4 g/mol
InChI Key: DSWGZAHFVKXOOM-UHFFFAOYSA-N
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Description

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of triazine derivatives

Properties

IUPAC Name

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4OS/c19-18(20,21)13-7-4-8-14(9-13)23-16(26)11-27-17-22-10-15(24-25-17)12-5-2-1-3-6-12/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWGZAHFVKXOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with aniline derivatives under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via nucleophilic aromatic substitution reactions, where a phenyl-substituted nucleophile reacts with the triazine ring.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions, where a thiol reacts with the triazine ring.

    Formation of the Acetamide Moiety: The acetamide moiety can be synthesized by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully reduced triazine derivatives.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: As a potential bioactive compound with applications in drug discovery and development.

    Medicine: As a candidate for the development of new therapeutic agents due to its unique chemical structure.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazine ring and the phenyl and trifluoromethyl groups may contribute to its binding affinity and specificity towards certain enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
  • **2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
  • **2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the trifluoromethyl group at the 3-position of the phenyl ring may influence its reactivity, stability, and interactions with molecular targets.

Biological Activity

The compound 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a novel organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6OSC_{18}H_{20}N_{6}OS with a molecular weight of approximately 400.5 g/mol. The compound features a triazine ring and a trifluoromethyl group, both known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC18H20N6OSC_{18}H_{20}N_{6}OS
Molecular Weight400.5 g/mol
IUPAC NameThis compound
LogP4.183
Polar Surface Area60.93

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the triazine ring allows for hydrogen bonding with enzymes and receptors, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains, including MRSA. The trifluoromethyl group is particularly noted for improving the pharmacodynamics of these compounds .
  • Anticonvulsant Activity : Research has shown that derivatives containing similar triazine structures can exhibit anticonvulsant effects in animal models. For instance, compounds with trifluoromethyl substitutions have been linked to increased efficacy in protecting against seizures in maximal electroshock (MES) tests .
  • Anticancer Properties : The compound's potential as an anticancer agent is under investigation. Studies involving similar triazine derivatives have demonstrated cytotoxic effects against glioblastoma cells through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Antimicrobial Studies

A study conducted on related compounds revealed that those with trifluoromethyl substitutions exhibited significant antimicrobial activity against resistant strains . The effectiveness was measured using minimum inhibitory concentration (MIC) assays, demonstrating a clear dose-response relationship.

Anticonvulsant Activity

In a pharmacological screening involving various derivatives, compounds similar to this compound showed notable protection in MES tests at doses of 100 mg/kg . The structure-activity relationship (SAR) highlighted the importance of specific substituents for enhancing anticonvulsant efficacy.

Anticancer Efficacy

A recent investigation into the cytotoxic effects of thiazolidinone derivatives against glioblastoma cells indicated that modifications to the phenyl moiety significantly influenced their anticancer activity. The study utilized MTT assays to quantify cell viability post-treatment, revealing that certain derivatives led to over 50% reduction in viable cells at specific concentrations .

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